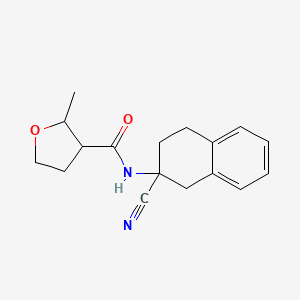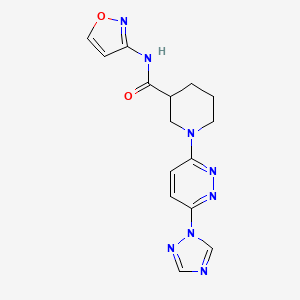
N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-methyloxolane-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-methyloxolane-3-carboxamide, also known as JNJ-42041935, is a novel small molecule inhibitor that has shown potential in treating various diseases. This compound was first synthesized by Janssen Pharmaceuticals, a subsidiary of Johnson & Johnson, and has been extensively studied for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-methyloxolane-3-carboxamide involves the inhibition of specific enzymes and proteins, including histone deacetylases and phosphodiesterases. These enzymes play a crucial role in the regulation of gene expression and cellular signaling pathways, which are often dysregulated in various diseases.
Biochemical and physiological effects:
N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-methyloxolane-3-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-methyloxolane-3-carboxamide has several advantages for use in laboratory experiments, including its high potency and selectivity for specific enzymes and proteins. However, the compound has some limitations, including its low solubility in water, which can make it challenging to use in certain assays.
Direcciones Futuras
There are several future directions for the research and development of N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-methyloxolane-3-carboxamide. One potential application is in the treatment of neurodegenerative disorders, such as Alzheimer's disease, where the compound may have a neuroprotective effect. Additionally, the compound may have potential as an anti-viral agent, as it has been shown to inhibit the replication of certain viruses. Further studies are needed to determine the full potential of N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-methyloxolane-3-carboxamide in these and other disease areas.
In conclusion, N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-methyloxolane-3-carboxamide is a promising small molecule inhibitor that has shown potential for the treatment of various diseases. Its mechanism of action, biochemical and physiological effects, and future directions for research and development make it an exciting area of study for the scientific community.
Métodos De Síntesis
The synthesis of N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-methyloxolane-3-carboxamide involves a multistep process that includes the reaction of 2-cyano-3,4-dihydro-1H-naphthalene with 2-methyl-3-hydroxybutyric acid and subsequent cyclization to form the oxolane ring. The final product is obtained after purification and isolation by column chromatography.
Aplicaciones Científicas De Investigación
N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-methyloxolane-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. The compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in disease progression, making it a promising candidate for drug development.
Propiedades
IUPAC Name |
N-(2-cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-methyloxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-15(7-9-21-12)16(20)19-17(11-18)8-6-13-4-2-3-5-14(13)10-17/h2-5,12,15H,6-10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPZFRGFCPPDST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)C(=O)NC2(CCC3=CC=CC=C3C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-methyloxolane-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-2-{[3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2768228.png)

![N-[(3S,4R)-4-Methyl-1-(1-methylbenzotriazole-5-carbonyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2768232.png)
![2-((4-Bromophenyl)sulfonyl)-1-(2-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2768233.png)
![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2768235.png)

![3-benzyl-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2768238.png)
![N-([2,3'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2768241.png)
![2-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2768242.png)

![1-[(2-Chloro-4-fluorophenyl)methyl]-4-(3,4-dimethoxyphenyl)pyrazine-2,3-dione](/img/structure/B2768244.png)

![(2S)-1-Acetyl-N-[(4-tert-butylphenyl)-cyanomethyl]pyrrolidine-2-carboxamide](/img/structure/B2768249.png)
![N-(3-chlorophenyl)-N-methyl-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2768250.png)